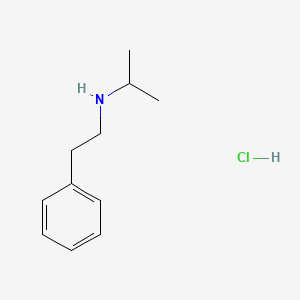

N-Isopropyl-N-phenethylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Isopropyl-N-phenethylamine hydrochloride is a chemical compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . It is primarily used for research and development purposes .

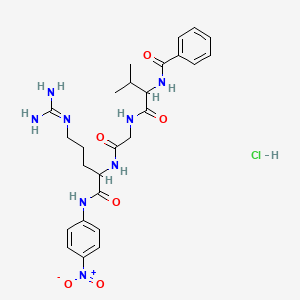

Molecular Structure Analysis

The molecular structure of N-Isopropyl-N-phenethylamine hydrochloride consists of 11 carbon atoms, 18 hydrogen atoms, one nitrogen atom, and one chlorine atom .Wissenschaftliche Forschungsanwendungen

Proteomics Research

N-Isopropyl-N-phenethylamine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to isolate and analyze protein interactions and dynamics, aiding in the understanding of cellular processes .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmaceutical agents. Its structure is key in the development of ligands that target adrenoceptors, dopamine receptors, and other significant biological targets. It’s instrumental in creating new molecules with potential therapeutic applications .

Biochemical Assays

Researchers employ N-Isopropyl-N-phenethylamine hydrochloride in biochemical assays to study enzyme kinetics and receptor-ligand interactions. It’s particularly useful in assays where precise molecular interactions are critical for understanding the mechanism of action of potential drugs .

Neurochemistry

This compound is significant in neurochemistry for the synthesis of molecules that can mimic or inhibit neurotransmitters. It helps in studying the effects of these neurotransmitters on the nervous system, which is crucial for developing treatments for neurological disorders .

Pharmacology

Pharmacological research uses this compound to create analogs that can be tested for their therapeutic effects. It’s particularly relevant in the design of drugs aimed at treating conditions related to neurotransmitter imbalances, such as depression and anxiety .

Synthetic Organic Chemistry

As a versatile synthetic intermediate, N-Isopropyl-N-phenethylamine hydrochloride is used to construct complex organic molecules. Its use in organic synthesis allows for the exploration of new chemical spaces, potentially leading to the discovery of novel compounds with unique properties .

Safety and Hazards

N-Isopropyl-N-phenethylamine hydrochloride should be handled with care. Personal protective equipment should be used, and dust formation, as well as breathing mist, gas, or vapors, should be avoided . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

Wirkmechanismus

Target of Action

N-Isopropyl-N-phenethylamine hydrochloride, a derivative of phenethylamine, primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) . These targets play a crucial role in the regulation of monoamine neurotransmission .

Mode of Action

The compound interacts with its targets by binding to TAAR1 and inhibiting VMAT2 . This interaction results in the regulation of monoamine neurotransmission, which plays a critical role in various neurological functions .

Biochemical Pathways

It is known that the compound’s interaction with taar1 and vmat2 can influence the dopaminergic neurons, which play a critical role in voluntary movement, stress, and mood .

Pharmacokinetics

The compound’s molecular weight (19972) and formula (C11H17N•HCl) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-Isopropyl-N-phenethylamine hydrochloride’s action are largely dependent on its interaction with TAAR1 and VMAT2. By regulating monoamine neurotransmission, the compound can potentially influence various neurological functions .

Eigenschaften

IUPAC Name |

N-(2-phenylethyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-10(2)12-9-8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBIKELOFCERKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586399 |

Source

|

| Record name | N-(2-Phenylethyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-N-phenethylamine hydrochloride | |

CAS RN |

38449-56-8 |

Source

|

| Record name | N-(2-Phenylethyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.